
5-Oxo-1,2-dithia-3-cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1,2-dithia-3-cyclopentene is an organosulfur compound with the molecular formula C₂H₂OS₂ and a molecular weight of 106.167 g/mol . This compound features a unique structure with a five-membered ring containing two sulfur atoms and one oxygen atom, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1,2-dithia-3-cyclopentene typically involves the reaction of cyclopentadiene derivatives with sulfur-containing reagents. One common method is the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), which gives rise to cyclopentadienes . These intermediates can then be further reacted with sulfur reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-1,2-dithia-3-cyclopentene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
5-Oxo-1,2-dithia-3-cyclopentene has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Oxo-1,2-dithia-3-cyclopentene involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, forming stable complexes with transition metals and influencing their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A similar sulfur-containing compound with a six-membered ring.
4,6-Dimethyl-1,3-dithiane: Another dithiane derivative with additional methyl groups.
Cyclopentadiene Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
5-Oxo-1,2-dithia-3-cyclopentene is unique due to its five-membered ring structure containing both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
288-70-0 |
|---|---|
Fórmula molecular |
C2H2OS2 |
Peso molecular |
106.17 g/mol |
Nombre IUPAC |
oxadithiole |
InChI |
InChI=1S/C2H2OS2/c1-2-4-5-3-1/h1-2H |
Clave InChI |
JBPWRHDFVVEDTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSSO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


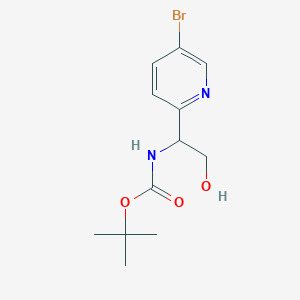

![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
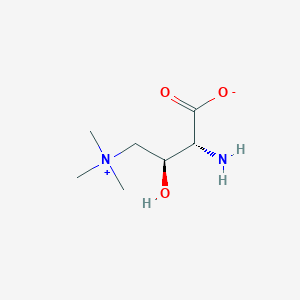
![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)
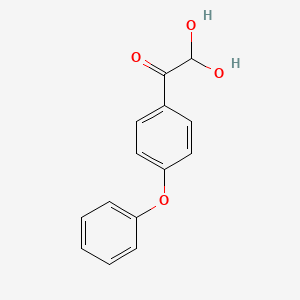

![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)
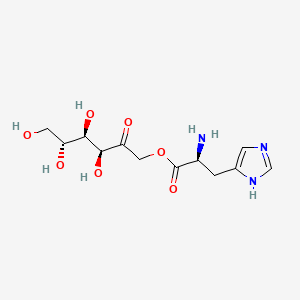
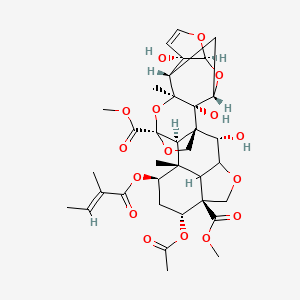

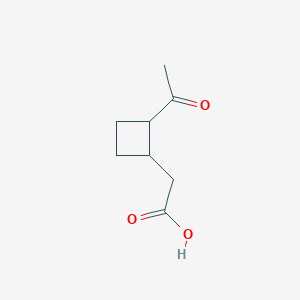
![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

